molecular formula C15H12FN3 B10907229 3-Fluoro-4-(3-phenyl-1h-pyrazol-1-yl)aniline

3-Fluoro-4-(3-phenyl-1h-pyrazol-1-yl)aniline

Cat. No.: B10907229
M. Wt: 253.27 g/mol
InChI Key: DUOGBYZCBAFQRH-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-phenyl-1H-pyrazol-1-yl)aniline is an organic compound characterized by the presence of a fluorine atom, a phenyl group, and a pyrazole ring attached to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-phenyl-1H-pyrazol-1-yl)aniline typically involves the formation of the pyrazole ring followed by its attachment to the aniline moiety. One common method is the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. This is followed by a nucleophilic substitution reaction where the pyrazole ring is introduced to the aniline derivative .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and catalysts used in the reactions. The use of environmentally benign reagents and solvents is also a consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3-phenyl-1H-pyrazol-1-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a variety of functional groups into the molecule .

Scientific Research Applications

3-Fluoro-4-(3-phenyl-1H-pyrazol-1-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-phenyl-1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(3-phenyl-1H-pyrazol-1-yl)aniline is unique due to its specific combination of a fluorine atom, phenyl group, and pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C15H12FN3

Molecular Weight

253.27 g/mol

IUPAC Name

3-fluoro-4-(3-phenylpyrazol-1-yl)aniline

InChI

InChI=1S/C15H12FN3/c16-13-10-12(17)6-7-15(13)19-9-8-14(18-19)11-4-2-1-3-5-11/h1-10H,17H2

InChI Key

DUOGBYZCBAFQRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2)C3=C(C=C(C=C3)N)F

Origin of Product

United States

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